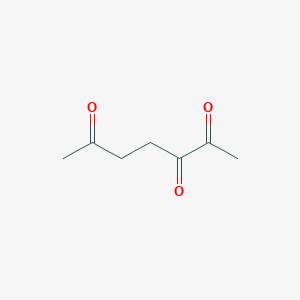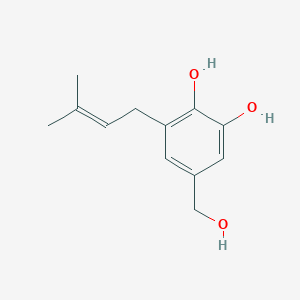
5-(Hydroxymethyl)-3-(3-methylbut-2-enyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, also known as plumbagin, is a natural compound found in various plants such as Plumbago zeylanica, Drosera capensis, and Nepenthes gracilis. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities.
Scientific Research Applications
1. Potential Binding Affinity for Human Opioid and Cannabinoid Receptors
5-(Hydroxymethyl)-3-(3-methylbut-2-enyl)benzene-1,2-diol has been studied for its potential binding affinity to human opioid and cannabinoid receptors. This research is significant for psychoactive studies involving this class of compounds (Gao et al., 2011).
2. Enzymatic Polymerization in Biobased Polyesters
The compound has been utilized in the enzymatic polymerization process with various diacid ethyl esters. This process is pivotal in the production of novel biobased furan polyesters, which have applications in the field of sustainable materials (Jiang et al., 2014).
3. Role in Total Synthesis of Biologically Active Compounds
It plays a role in the total synthesis of biologically active compounds. This synthesis is key for creating specific natural products and studying their properties (Akbaba et al., 2010).
4. Application in Synthesis of 1,3-Dienes from Alkynes
The compound is involved in the synthesis of 1,3-dienes from alkynes and ethylene, highlighting its importance in organic synthesis and the development of new chemical entities (Mori et al., 2005).
5. Development of Novel Polyurethanes
It's used in the synthesis of novel polyurethanes containing tricyanocyclopropyl groups, which are relevant in the development of piezoelectric devices (Lee & Park, 2001).
6. Acid-Catalyzed Intramolecular Rearrangement
The compound undergoes acid-catalyzed intramolecular rearrangement, providing insights into reaction mechanisms and molecular transformations (Martin et al., 1975).
7. Investigation in Intramolecular Hydrogen Bonding
Research has been conducted on its involvement in intramolecular hydrogen bonding within specific molecular systems, contributing to our understanding of molecular interactions and structure (Ishi‐i et al., 1996).
8. Role in Formation of Photoreactive Polymers
This compound is integral in the synthesis of photoreactive polymers, highlighting its significance in the field of materials science and polymer chemistry (Campistron et al., 1997).
properties
CAS RN |
167504-49-6 |
|---|---|
Product Name |
5-(Hydroxymethyl)-3-(3-methylbut-2-enyl)benzene-1,2-diol |
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-(hydroxymethyl)-3-(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H16O3/c1-8(2)3-4-10-5-9(7-13)6-11(14)12(10)15/h3,5-6,13-15H,4,7H2,1-2H3 |
InChI Key |
IGPVDMRGJYQIFC-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)CO)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)CO)O)O)C |
synonyms |
1,2-Benzenediol,5-(hydroxymethyl)-3-(3-methyl-2-butenyl)-(9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)
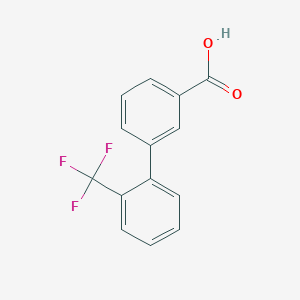




![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

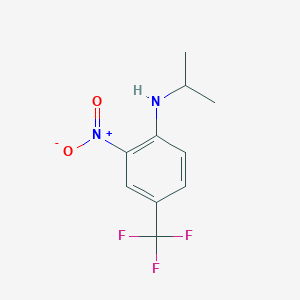
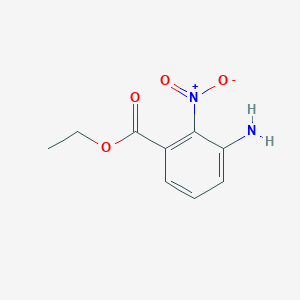
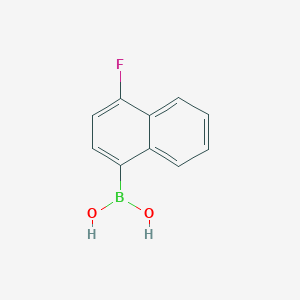
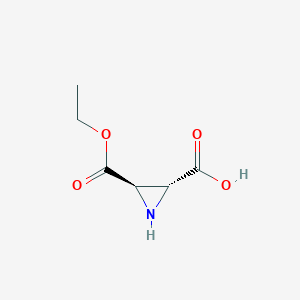
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
